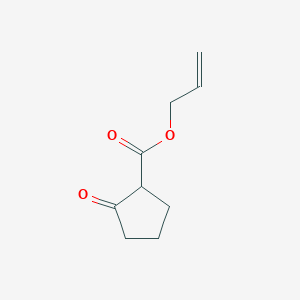

Allyl 2-oxocyclopentanecarboxylate

Übersicht

Beschreibung

Asymmetric Allylation of 2-Oxocycloalkanecarboxylates

In the realm of organic synthesis, the asymmetric allylation of 2-oxocycloalkanecarboxylates has been a subject of interest due to its potential to create chiral molecules with high enantioselectivity. A study demonstrated the use of a synergistic catalysis system combining an achiral palladium complex with a chiral primary amino acid to achieve the α-allylation of α-substituted β-ketoesters, particularly 2-oxocycloalkanecarboxylates. This method resulted in the synthesis of various α-allylated β-ketoesters with a quaternary carbon stereogenic center, achieving high yields (up to 97%) and excellent enantioselectivity (up to 99% ee) .

Development of a Generic Activation Mode

The utility of oxy-allyl cations as electrophilic species in organic synthesis has been well-documented since their proposal as intermediates in the Favorskii rearrangement. A novel method has been developed for the interception of oxy-allyl cations with a wide array of common nucleophiles. This approach has been shown to facilitate the formation of diverse carbon-carbon and carbon-heteroatom bonds within cyclic and acyclic ketone systems. The process operates under mild conditions at room temperature and has been extended to include initial efforts towards an enantioselective catalytic variant .

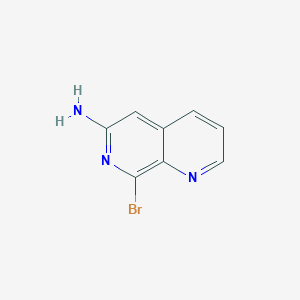

Electrophilic Amide Allylation of 3-Heterosubstituted Oxindoles

A new synthetic route has been reported for the creation of spirocyclic 2-oxindoles that contain the α-methylene-γ-butyrolactam structure through "electrophilic amide allylation." Utilizing acetoxy methacrylamides and tetrakis(triphenylphosphine)palladium as a catalyst, this method allows for the synthesis of amide allylated products in excellent yields. The successful cyclization of these products underscores the potential of this method for practical synthesis of spirocyclic oxindoles .

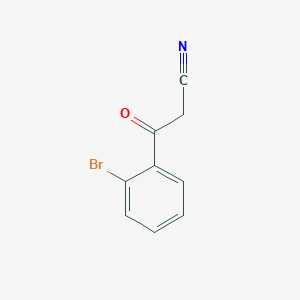

Efficient Allylations of 2-Oxocarboxylic Acids

The allylation of 2-oxocarboxylic acids or their sodium salts has been achieved using indium-mediated reactions with allyl bromide, cinnamyl bromide, and ethyl 4-bromocrotonate. This process yields 2-allyl derivatives of glycolic, lactic, mandelic, and malic acids. Notably, reactions with cinnamyl bromide or ethyl 4-bromocrotonate exhibit high diastereoselectivity, which is a valuable attribute in the synthesis of chiral molecules .

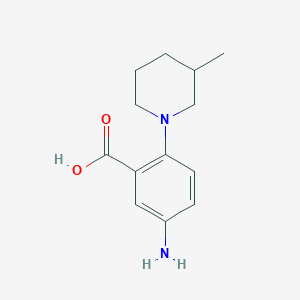

FeCl3-Catalyzed Allylation Reactions onto 3-Hydroxy-2-oxindoles

An efficient FeCl3-catalyzed strategy for the allylation of 3-hydroxy-2-oxindoles with allyltrimethylsilane has been developed. This reaction produces a variety of 2-oxindoles with a quaternary center at the pseudobenzylic position in a simple and cost-effective manner. The reaction mechanism was elucidated through control experiments using enantioenriched 3-hydroxy-2-oxindole, which indicated the formation of in situ generated 2H-indol-2-one. The methodology not only provides access to pyrroloindoline alkaloids but also has been applied to the formal total syntheses of dimeric cyclotryptamine alkaloids .

Wissenschaftliche Forschungsanwendungen

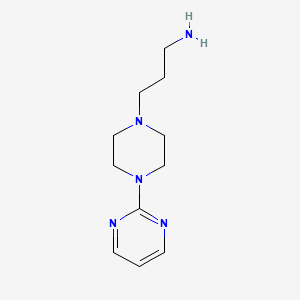

1. Ionic-Molecular Organocatalysis Enabling Allylic Amination Reactions

- Summary of Application: Allylamines are versatile chemicals with varied applications, ranging from materials to medicines. The study reports ionic-molecular organocatalysis as an alternative to the widely used metal-dependent allylic amination methods proceeding via metal p-allyl intermediates or metal-nitrenoids and offer a tool for allylic amination reactions .

- Methods of Application: The study highlights the prior covalent ligation of allylic alcohols via ionic catalysis coupled with nucleophilic phosphine catalysis, yielding allylamines via the SN20-SN20 (or SN1-SN20) pathway .

- Results or Outcomes: The implementation of this ionic-molecular catalysis in heterocyclic functionalizations (N-allylation) with excellent chemo- (N vs. O), regio- (linear vs. branch), and stereo-selectivity (E vs. Z) and active pharmaceutical ingredient (flunarizine, cinnarizine, and naftifine) synthesis has been successfully demonstrated .

2. Polymers with Allyl Functionality in Biomedicine

- Summary of Application: The review highlights the recent progress within functional polymers derived from “allyl” functionality and their utility in biomedical and related applications, particularly in advanced drug delivery .

- Methods of Application: The review does not provide specific methods of application or experimental procedures for the use of Allyl 2-oxocyclopentanecarboxylate in this context .

- Results or Outcomes: The review does not provide specific results or outcomes for the use of Allyl 2-oxocyclopentanecarboxylate in this context .

Safety And Hazards

Eigenschaften

IUPAC Name |

prop-2-enyl 2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-6-12-9(11)7-4-3-5-8(7)10/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVYBVWYOSXHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451638 | |

| Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2-oxocyclopentanecarboxylate | |

CAS RN |

75265-67-7 | |

| Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.